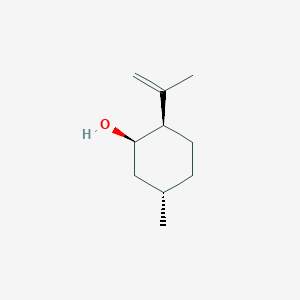
(1R,2R,5S)-5-Methyl-2-(1-methylethenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,5S)-5-Methyl-2-(1-methylethenyl)cyclohexanol: is a natural product found in the fruit peels of Citrus hystrix . It is a p-menthane monoterpenoid with the chemical formula C10H18O . This compound is known for its pleasant fragrance and is used in various applications, including the fragrance and flavoring industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neo-isopulegol can be synthesized from citronellal through a cyclization reaction. The process involves the use of acid catalysts, such as sulfonated expanded polystyrene waste, which promotes the cyclization of citronellal to produce neo-isopulegol . The reaction conditions typically include mild temperatures and the use of environmentally benign acid solids .
Industrial Production Methods: In industrial settings, the production of neo-isopulegol involves the use of similar cyclization reactions with optimized conditions to achieve high yields. The use of recyclable catalysts and sustainable processes is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Neo-isopulegol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce derivatives with different properties .
Common Reagents and Conditions:
Oxidation: Neo-isopulegol can be oxidized using reagents such as OsO4/NMO to produce diols, triols, and tetraols.
Substitution: Substitution reactions involve the use of primary amines to produce aminodiols and aminotriols.
Major Products Formed:
Diols, Triols, and Tetraols: These products are formed through oxidation reactions and have applications in the synthesis of chiral crown ethers.
Aminodiols and Aminotriols: These products are formed through substitution reactions and have antimicrobial and antioxidant properties.
Aplicaciones Científicas De Investigación
Neo-isopulegol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of neo-isopulegol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical modifications, such as oxidation and substitution, which result in the formation of bioactive derivatives . These derivatives interact with specific molecular targets, including enzymes and receptors, to exert their biological effects .
Comparación Con Compuestos Similares
Isopulegol: A stereoisomer of neo-isopulegol with similar chemical properties but different stereochemistry.
Pulegol: Another stereoisomer with distinct chemical and biological properties.
Cyclohexanol, 5-methyl-2-(1-methylethenyl)-: A related compound with similar structural features.
Uniqueness of Neo-isopulegol: Neo-isopulegol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
122517-60-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1R,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
Clave InChI |
ZYTMANIQRDEHIO-IVZWLZJFSA-N |
SMILES |
CC1CCC(C(C1)O)C(=C)C |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@@H](C1)O)C(=C)C |
SMILES canónico |
CC1CCC(C(C1)O)C(=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















